molecular formula C10H13NO2 B2678037 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine CAS No. 556053-68-0

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine

Cat. No.: B2678037
CAS No.: 556053-68-0
M. Wt: 179.219
InChI Key: JQMKHUHIDJZOLW-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a benzodioxole ring attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide, such as 2-bromo-1-phenylpropane, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a psychoactive agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine involves its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for serotonin, dopamine, and norepinephrine by binding to their respective transporters and inhibiting their reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects.

Comparison with Similar Compounds

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

    3,4-methylenedioxyamphetamine (MDA): Similar structure but with different pharmacological properties.

    3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and used recreationally.

    Methylone: A synthetic cathinone with structural similarities and stimulant effects.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMKHUHIDJZOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556053-68-0
Record name 2-(1,3-dioxaindan-5-yl)propan-2-amine
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